molecular formula C16H13NOS B8650412 8-Methoxy-6,11-dihydrothiochromeno[4,3-b]indole CAS No. 19802-60-9

8-Methoxy-6,11-dihydrothiochromeno[4,3-b]indole

Cat. No. B8650412
M. Wt: 267.3 g/mol
InChI Key: SGAVTSZMFPWANV-UHFFFAOYSA-N
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Patent
US09303037B2

Procedure details

7-methoxy-thiochroman-4-one (700 mg, 4.27 mmol) was stirred with (4-methoxy-phenyl)-hydrazine (818 mg, 4.70 mmol, 1.1 eq.) in EtOH (40 mL, 0.1 M) and refluxed for 2 hours. EtOH was then removed from the mixture and EtOAc and saturated NaHCO3 aqueous solution were added. The organic layer was separated, dried over K2CO3 and concentrated. The residue was purified with flash column chromatography (4:1 Hexane:EtOAc) to yield the title product as a brown solid.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
818 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:12]=[C:11]2[C:6]([C:7](=O)[CH2:8][CH2:9][S:10]2)=[CH:5][CH:4]=1.[CH3:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([NH:22]N)=[CH:18][CH:17]=1>CCO>[CH3:14][O:15][C:16]1[CH:17]=[C:18]2[C:19](=[CH:20][CH:21]=1)[NH:22][C:7]1[C:6]3[CH:5]=[CH:4][CH:3]=[CH:12][C:11]=3[S:10][CH2:9][C:8]2=1

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
COC1=CC=C2C(CCSC2=C1)=O
Name
Quantity
818 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)NN
Name
Quantity
40 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
EtOH was then removed from the mixture and EtOAc and saturated NaHCO3 aqueous solution
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified with flash column chromatography (4:1 Hexane:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=3CSC4=C(C3NC2=CC1)C=CC=C4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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